molecular formula C19H21N5O3 B6519106 2-(4-ethoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide CAS No. 933222-54-9

2-(4-ethoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide

Cat. No.: B6519106
CAS No.: 933222-54-9
M. Wt: 367.4 g/mol
InChI Key: CHXJFDSLPCQHQP-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked to an acetamide backbone and a 1-(4-methoxyphenyl)-1H-tetrazole-5-ylmethyl substituent. Its synthesis involves multi-step reactions, including trityl protection, catalytic hydrogenation, and deprotection, as described in . Nuclear magnetic resonance (NMR) data confirm structural integrity, with anti-proliferative activity noted in indazole-based analogs . The ethoxy and methoxy substituents likely enhance lipophilicity and metabolic stability, contributing to its pharmacological profile.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-3-27-17-8-4-14(5-9-17)12-19(25)20-13-18-21-22-23-24(18)15-6-10-16(26-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXJFDSLPCQHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a tetrazole ring and various aromatic substituents, suggests a variety of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H21N5O5S\text{C}_{18}\text{H}_{21}\text{N}_{5}\text{O}_{5}\text{S}

This structure includes:

  • A tetrazole ring which is known for its role in drug design due to its ability to mimic carboxylic acids.
  • Aromatic groups that contribute to the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The tetrazole moiety may interact with enzymes by mimicking substrates or inhibitors. For example, compounds with similar structures have shown inhibition against myeloperoxidase (MPO), which is involved in inflammatory responses .
  • Antioxidant Properties : The presence of multiple aromatic rings may confer antioxidant capabilities, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound could exhibit similar effects through disruption of microbial cell membranes or inhibition of metabolic pathways.

1. Inhibition of Myeloperoxidase

A study highlighted the design and synthesis of N-substituted derivatives that act as potent inhibitors of MPO. The mechanism involved covalent binding to the enzyme, leading to irreversible inhibition—an important pathway for developing therapeutics targeting inflammatory diseases .

2. Anticancer Potential

Research into tetrazole derivatives has indicated their potential as anticancer agents. One study reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, likely through the induction of apoptosis and cell cycle arrest.

3. Antimicrobial Activity

A series of compounds containing the tetrazole ring were evaluated for their antimicrobial efficacy. Results showed promising activity against both Gram-positive and Gram-negative bacteria, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function.

Data Table: Biological Activities

Activity TypeCompound ExampleMechanism of ActionReference
MPO InhibitionN-substituted TetrazolesCovalent modification
AnticancerSimilar Tetrazole DerivativesInduction of apoptosis
AntimicrobialTetrazole DerivativesDisruption of cell wall synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxyacetamide Derivatives ()

Hydroxyacetamide derivatives such as 2-[(3-substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide (FP1–12) share the acetamide core but incorporate triazole and imidazole moieties. Key differences include:

  • Substituents : Hydroxyacetamides prioritize sulfanyl and hydroxy groups, whereas the target compound uses tetrazole and alkoxy groups.
  • Synthesis : FP1–12 are synthesized via zeolite-catalyzed reflux, contrasting with the target compound’s trityl-protected hydrogenation pathway .
  • Activity : FP1–12 exhibit antiproliferative effects, but the tetrazole in the target compound may enhance binding affinity to enzymatic targets like kinases or proteasomes.

Triazole vs. Tetrazole-Containing Acetamides ()

Triazole derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrate anti-exudative activity, with diclofenac sodium as a reference. Structural comparisons reveal:

  • Heterocyclic Influence : Triazoles offer moderate hydrogen-bonding capacity, while tetrazoles provide stronger dipole interactions due to higher nitrogen content.

Piperazine-Linked Tetrazole Analogs ()

BG15554 (1-(4-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-Tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one) shares the tetrazole-ethoxyphenyl motif but replaces the acetamide with a piperazine-ketone backbone. Key distinctions:

  • Molecular Weight : BG15554 (MW: 358.438) is heavier than the target compound, which may affect bioavailability .

Pharmacological and Structural Data Table

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity Synthesis Method
Target Compound Acetamide 4-Ethoxyphenyl, Tetrazolylmethyl ~380 (estimated) Anti-proliferative Trityl protection/H2/Pd-C
FP1–12 () Hydroxyacetamide Triazole, Imidazole ~450–500 Antiproliferative Zeolite-catalyzed reflux
BG15554 () Piperazine-ketone 4-Ethoxyphenyl, Tetrazolylmethyl 358.438 Not specified Not detailed
Triazole Acetamide () Acetamide Triazole, Furan ~300–350 Anti-exudative Sulfanyl coupling

Key Structural and Functional Insights

  • Tetrazole Advantage : Tetrazoles are bioisosteres for carboxylic acids, offering improved metabolic resistance over esters or amides in compounds like etofenprox () .
  • Pharmacological Diversity : While the target compound focuses on anti-proliferative applications, structurally related molecules span pesticides (), opioids (), and anti-inflammatory agents (), underscoring the versatility of acetamide-tetrazole hybrids .

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